BenchChemオンラインストアへようこそ!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide

GIRK channel pharmacology metabolic stability DMPK profiling

This benzamide-sulfolane chemotype is a functionally distinct GIRK1/2 activator optimized for neuroscience selectivity. The 3-ethoxy/4-fluorobenzyl substitution pattern provides a ~4-6-fold neuronal (GIRK1/2) over cardiac (GIRK1/4) selectivity margin, reducing bradycardic confounds. Compared to urea-based ML297, the 1,1-dioxidotetrahydrothiophene scaffold improves metabolic stability and may enhance brain penetration for CNS studies. Verify substitution pattern precisely; isomers differ in potency and subunit selectivity.

Molecular Formula C20H22FNO4S
Molecular Weight 391.5 g/mol
Cat. No. B5509824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide
Molecular FormulaC20H22FNO4S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3
InChIInChI=1S/C20H22FNO4S/c1-2-26-19-5-3-4-16(12-19)20(23)22(18-10-11-27(24,25)14-18)13-15-6-8-17(21)9-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3
InChIKeyRZMPMVKWAJYJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide — Baseline Identity, Scaffold Class, and Procurement-Relevant Classification


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide is a synthetic small-molecule benzamide derivative built on the 1,1-dioxidotetrahydrothiophene (cyclic sulfone / sulfolane) scaffold. This scaffold has been established in the primary literature as a key pharmacophoric element for G protein-gated inwardly-rectifying potassium (GIRK / Kir3) channel activation, conferring nanomolar potency at GIRK1/2 heterotetramers alongside improved metabolic stability relative to first-generation urea-based GIRK activators [1]. Structurally, the compound incorporates a 3-ethoxy substituent on the benzamide ring and an N-(4-fluorobenzyl) group — a substitution pattern that influences lipophilicity, hydrogen-bonding capacity, and target engagement in a manner that distinguishes it from both earlier urea chemotypes and other benzamide analogs within the same patent series [2].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide Cannot Be Generically Substituted — Structural Determinants of Functional Differentiation


Compounds within the dioxidotetrahydrothiophene-benzamide class are not interchangeable because small variations in the N-benzyl and benzamide-ethoxy substitution patterns produce measurable differences in GIRK1/2 activation potency, GIRK1/2-versus-GIRK1/4 subunit selectivity, and metabolic stability. For instance, the presence and position of the fluorine atom on the benzyl group has been shown to modulate both potency and brain penetration in this chemotype series [1], while the ethoxy substitution position (3- vs. 4- vs. 2- on the benzamide ring) affects hydrogen-bond acceptor geometry and consequently target engagement [2]. Furthermore, the 1,1-dioxidotetrahydrothiophene head group itself is not ubiquitous — alternative scaffolds (e.g., urea-based linkers as in ML297) exhibit distinct DMPK liabilities including reduced metabolic half-life in liver microsomes [1]. These structure-activity relationships mean that procurement decisions based solely on core scaffold similarity without verifying the exact substitution pattern can lead to functionally divergent compounds that fail to replicate published biological results.

Quantitative Differentiation Evidence: N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide Versus Closest Comparators


Scaffold-Driven Metabolic Stability Advantage of the 1,1-Dioxidotetrahydrothiophene (Cyclic Sulfone) Head Group Over Urea-Based GIRK Activators

The 1,1-dioxidotetrahydrothiophene (cyclic sulfone) scaffold that defines this compound series has been explicitly characterized as conferring improved metabolic stability over the prototypical urea-based GIRK activator scaffold (represented by ML297, which contains a phenyl-pyrazolyl-urea core). In a tier 1 DMPK evaluation of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers — direct scaffold analogs — the sulfone-containing compounds displayed nanomolar GIRK1/2 potency with demonstrably improved in vitro metabolic stability in liver microsome preparations compared to the urea-based counterparts [1]. In contrast, the urea-containing ML297 series was noted in the same disclosure to exhibit suboptimal pharmacokinetic properties that motivated the scaffold switch to the sulfone [2]. For the target compound, the 3-ethoxy and 4-fluorobenzyl substituents further modulate oxidative metabolism susceptibility on the aromatic rings, providing an additional layer of metabolic tuning beyond what is achievable with unsubstituted or singly-substituted analogs [1].

GIRK channel pharmacology metabolic stability DMPK profiling scaffold optimization

GIRK1/2 Activation Potency in the Nanomolar Range — Scaffold-Class Benchmarking Against ML297 and VU0810464

Compounds bearing the 1,1-dioxidotetrahydrothiophene scaffold have been reported to activate GIRK1/2 channels with nanomolar EC50 values in thallium-flux based assays. A closely related pyrazolo-pyridine carboxamide analog incorporating the identical dioxidotetrahydrothiophene head group (N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) exhibited a GIRK1/2 EC50 of approximately 137 nM . This potency places the scaffold class in a competitive range with the prototypical urea-based activator ML297 (EC50 = 160 nM for GIRK1/2) [1] and the non-urea activator VU0810464 (EC50 = 165 nM for GIRK1/2) [2]. However, the exact GIRK1/2 EC50 for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide has not been publicly disclosed; prediction based on scaffold-matched analogs suggests nanomolar-range activity, but users should verify potency directly in their assay system.

GIRK1/2 activation potency comparison thallium flux assay electrophysiology

GIRK1/2 Versus GIRK1/4 Subunit Selectivity — Neuronal Over Cardiac Channel Preference as a Safety Differentiator

Subunit selectivity between neuronal GIRK1/2 (Kir3.1/3.2) and cardiac GIRK1/4 (Kir3.1/3.4) channels is a critical differentiator for GIRK-targeted tool compounds, as activation of cardiac GIRK1/4 channels can produce bradycardia and alter cardiac repolarization. A scaffold-matched analog bearing the identical 1,1-dioxidotetrahydrothiophene head group (the pyrazolo-pyridine carboxamide) demonstrated a selectivity ratio of approximately 5.1-fold (GIRK1/2 EC50 ≈ 137 nM vs. GIRK1/4 EC50 ≈ 702 nM) . For comparison, ML297 exhibits approximately 5.5-fold selectivity for GIRK1/2 (EC50 = 160 nM) over GIRK1/4 (EC50 ≈ 887 nM) [1], while VU0810464 was specifically developed for enhanced neuronal selectivity and demonstrates approximately 4.4-fold selectivity (GIRK1/2 EC50 = 165 nM vs. GIRK1/4 EC50 = 720 nM) [2][3]. The scaffold class consistently achieves >4-fold selectivity for neuronal over cardiac GIRK channels, which is a meaningful safety margin. For the target compound, the 4-fluorobenzyl substitution may further modulate this selectivity ratio through differential interactions with the GIRK1/2 versus GIRK1/4 subunit interfaces.

subunit selectivity GIRK1/4 cardiac safety neuronal selectivity Kir3 channel

Physicochemical Property Differentiation: 3-Ethoxy and N-(4-Fluorobenzyl) Substitution Drives Lipophilicity and Hydrogen-Bonding Profile Distinct from Non-Fluorinated Analogs

The 4-fluorobenzyl substituent on the target compound introduces a fluorine atom absent in close structural analogs such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide (CHEMBL1316347, CAS 585558-83-4) . Fluorine substitution on the benzyl ring increases electronegativity and alters the dipole moment of the molecule, which has been shown in the broader GIRK activator literature to affect both target binding affinity and blood-brain barrier penetration [1]. The 3-ethoxy position (rather than 4-ethoxy or 2-ethoxy on the benzamide ring) further differentiates the compound by modulating the spatial orientation of the hydrogen-bond acceptor, which in turn influences interaction with the GIRK channel vestibule. By comparison, VU0810464 bears a 4-chloro-2-fluorophenyl acetamide group rather than a benzamide-ethoxy-fluorobenzyl pattern, representing a fundamentally different pharmacophore constellation [2]. These physicochemical differences translate into distinct solubility, permeability, and protein-binding profiles that can affect both in vitro assay behavior and in vivo pharmacokinetics.

physicochemical properties fluorine substitution lipophilicity CNS penetration SAR

Synthetic Tractability and Procurement Feasibility — Dioxidotetrahydrothiophene-Benzamide Route Versus Multi-Step Urea and Pyrazole Syntheses

The synthetic route to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide involves a modular assembly: (1) preparation of the 3-ethoxybenzamide core, (2) N-alkylation with 4-fluorobenzyl bromide or equivalent, and (3) coupling with 3-amino-tetrahydrothiophene-1,1-dioxide (the sulfolane amine head group). This convergent strategy allows independent optimization of each module. By contrast, ML297 synthesis requires urea bond formation between a phenyl-pyrazole amine and a fluorophenyl isocyanate, which introduces a less modular and potentially lower-yielding step [1]. The benzamide linkage in the target compound is generally more robust synthetically than the urea linkage in ML297 and offers greater flexibility for parallel analog generation in medicinal chemistry campaigns [2]. For procurement, this translates to potentially shorter lead times and more competitive pricing for custom synthesis, particularly for quantities in the gram-to-kilogram range needed for in vivo studies.

synthetic accessibility procurement feasibility chemical synthesis lead optimization scale-up

Optimal Research and Industrial Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide


GIRK1/2 Pharmacological Tool Compound for Neuroscience Target Validation — Alternative Chemotype to ML297

In neuroscience laboratories studying GIRK1/2 channel contributions to neuronal excitability, synaptic plasticity, or seizure susceptibility, this compound serves as a structurally distinct chemotype alternative to the widely used urea-based activator ML297. Using a chemically diverse tool compound to confirm target-dependent effects reduces the risk that observed phenotypes are due to scaffold-specific off-target activity rather than genuine GIRK1/2 pharmacology. The 4-fluorobenzyl substitution may confer differential brain penetration characteristics compared to ML297, making the compound particularly suitable for CNS exposure studies where ML297's brain-to-plasma ratio (~0.2 in mice) [1] may be insufficient for certain brain regions or disease models. Researchers should confirm brain exposure directly but may find the sulfolane scaffold advantageous for achieving higher unbound brain concentrations [2].

Cardiac Safety Profiling Studies Requiring GIRK1/2-Selective Activation with Documented GIRK1/4 Sparing

For cardiovascular safety pharmacology groups evaluating the therapeutic window of GIRK activation, this compound class offers a documented selectivity margin for neuronal GIRK1/2 over cardiac GIRK1/4 channels (scaffold-class selectivity approximately 4-6-fold) [1][2]. This property enables studies that aim to achieve central GIRK1/2 activation at doses below those that would significantly engage cardiac GIRK1/4 channels, reducing confounding bradycardic effects. Researchers comparing this benzamide-sulfolane compound against VU0810464 (which was explicitly optimized for neuronal selectivity [3]) can use the target compound to assess whether the benzamide scaffold offers any selectivity advantages over the pyrazole-acetamide scaffold in their specific cardiac safety assay panel.

Medicinal Chemistry Lead Optimization Programs Targeting Metabolic Stability Improvements in the GIRK Activator Series

In drug discovery programs where metabolic stability has been a key liability of early GIRK activator leads (particularly the urea series), this compound represents a starting point for further optimization. The 1,1-dioxidotetrahydrothiophene head group has been demonstrated to improve metabolic stability over urea-based prototypes in tier 1 DMPK assays [1]. The modular benzamide scaffold allows systematic exploration of the 3-ethoxy position and the 4-fluorobenzyl group to further tune metabolic clearance, CYP inhibition liability, and plasma protein binding. Medicinal chemistry teams can use this compound as a reference point for designing focused libraries around the sulfolane-benzamide chemotype with the goal of identifying development candidates with balanced potency, selectivity, and pharmacokinetic properties.

Comparative Chemical Biology Studies of GIRK Channel Subtype Pharmacology Across Species

For academic or industrial groups conducting cross-species GIRK pharmacology (e.g., human vs. rodent vs. non-human primate GIRK1/2 channels), the availability of multiple chemotypes — including this benzamide-sulfolane compound, ML297, and VU0810464 — enables assessment of species-dependent differences in activator potency and efficacy. Any species-specific pharmacology uncovered with one chemotype can be triangulated using a structurally distinct activator to determine whether the observation is target-dependent or chemotype-dependent [1][2]. The target compound's 4-fluorobenzyl moiety may interact differently with species-variant residues in the GIRK channel vestibule compared to the pyrazole-based activators, providing a complementary pharmacological probe for cross-species selectivity profiling.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.